甘氨酸亚铁

概述

描述

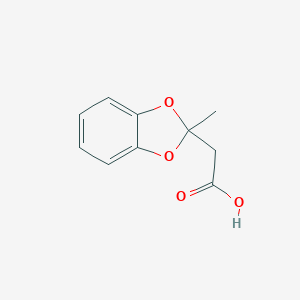

双甘氨酸亚铁是由亚铁离子与甘氨酸反应形成的铁(II)螯合物。它通常用作膳食补充剂,以预防或治疗缺铁症和缺铁性贫血。 该化合物以其高生物利用度和与其他铁补充剂相比减少的胃肠道副作用而闻名 .

科学研究应用

双甘氨酸亚铁在科学研究中具有广泛的应用:

化学: 用作研究螯合和配位化学的模型化合物。

生物学: 研究其在生物系统中铁代谢和转运中的作用。

医学: 广泛用于临床试验,评估其治疗缺铁性贫血的疗效,尤其是在孕妇和儿童中.

工业: 用于食品强化和膳食补充剂,以增强铁的摄入.

作用机制

双甘氨酸亚铁通过提供生物可利用的铁来源发挥作用。螯合物结构允许铁在小肠中有效吸收,在那里铁被释放并转运到血液中。 然后铁参与各种生理过程,包括血红蛋白合成和氧气转运 .

类似化合物:

- 硫酸亚铁

- 富马酸亚铁

- 葡萄糖酸亚铁

比较:

- 生物利用度: 与硫酸亚铁和富马酸亚铁相比,双甘氨酸亚铁具有更高的生物利用度。

- 胃肠道副作用: 与其他铁盐相比,双甘氨酸亚铁与胃肠道副作用相关联较少。

- 稳定性: 双甘氨酸亚铁的螯合物结构使其更稳定,并且不易受膳食铁吸收抑制剂的影响 .

双甘氨酸亚铁以其优异的生物利用度、减少的副作用和稳定性而脱颖而出,使其成为铁补充剂的首选。

生化分析

Biochemical Properties

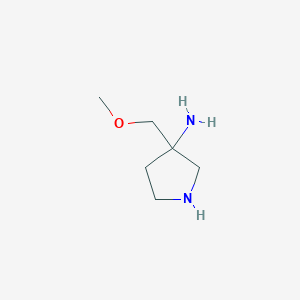

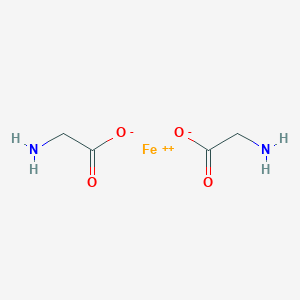

Ferrous bisglycinate consists of one molecule of ferrous iron bound to two molecules of glycine to form two heterocyclic rings . It is absorbed intact into the mucosal cells of the intestine, and is subsequently hydrolyzed into its iron and glycine components . The absorption of iron from ferrous bisglycinate is regulated through the same physiological mechanisms as other inorganic forms of iron .

Cellular Effects

Ferrous bisglycinate has been shown to increase hemoglobin concentrations and reduce gastrointestinal adverse events more effectively than other iron supplements in pregnant women . No significant differences in hemoglobin or ferritin concentrations were observed among children .

Molecular Mechanism

Ferrous bisglycinate acts as both a chelate and a nutritionally functional compound . When it reacts with glycine, it forms a ring structure . This structure allows it to be absorbed into the intestinal intraluminal pool of inorganic, non-haem iron .

Temporal Effects in Laboratory Settings

In a systematic review, it was found that supplementation with ferrous bisglycinate for 4–20 weeks resulted in higher hemoglobin concentrations in pregnant women . This suggests that the effects of ferrous bisglycinate can change over time in a laboratory setting.

Dosage Effects in Animal Models

In an animal model, ferrous bisglycinate chelate normalized microbiota and prevented colitis . The safety margin of ferrous bisglycinate chelate was up to 500mg/kg higher than other oral iron forms .

Metabolic Pathways

Ferrous bisglycinate adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine . It is then hydrolyzed into its iron and glycine components .

Transport and Distribution

Ferrous bisglycinate is transported into enterocytes via the divalent metal transporter 1 (DMT1) like ferrous sulfate . Zinc-regulated transporter (ZRT) and iron-regulated transporter (IRT)-like protein 14 (Zip14) may play a certain role in the intestinal iron transport .

Subcellular Localization

After absorption, it is known to contribute to the intracellular pool of iron, which is crucial for various cellular functions, including the synthesis of hemoglobin .

准备方法

合成路线和反应条件: 双甘氨酸亚铁是通过在柠檬酸存在下使还原铁与甘氨酸反应合成的。该反应形成一个螯合物,其中亚铁离子与两个甘氨酸分子键合。该过程包括:

- 将还原铁溶解在水溶液中。

- 向溶液中添加甘氨酸和柠檬酸。

- 在受控温度和 pH 条件下使反应进行。

- 喷雾干燥所得产物而不去除柠檬酸 .

工业生产方法: 双甘氨酸亚铁的工业生产遵循类似的步骤,但在更大规模上进行。该过程确保产品具有高度吸湿性,并且可能含有不同数量的水。 最终产品为流动性好、灰绿色、吸湿性的细粉 .

化学反应分析

反应类型: 双甘氨酸亚铁会发生各种化学反应,包括:

氧化: 亚铁离子 (Fe^2+) 可以氧化成铁离子 (Fe^3+)。

还原: 在某些条件下,铁离子可以还原回亚铁离子。

取代: 在更强的螯合剂存在下,甘氨酸配体可以被其他配体取代。

常用试剂和条件:

氧化: 在酸性介质中使用氧气或过氧化氢。

还原: 使用抗坏血酸等还原剂。

取代: 使用乙二胺四乙酸 (EDTA) 等强螯合剂。

主要产物:

氧化: 双甘氨酸铁。

还原: 双甘氨酸亚铁。

取代: 与其他配体的络合物.

相似化合物的比较

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

Comparison:

- Bioavailability: Ferrous bisglycinate has higher bioavailability compared to ferrous sulfate and ferrous fumarate.

- Gastrointestinal Side Effects: Ferrous bisglycinate is associated with fewer gastrointestinal side effects compared to other iron salts.

- Stability: The chelate structure of ferrous bisglycinate makes it more stable and less affected by dietary inhibitors of iron absorption .

Ferrous bisglycinate stands out due to its superior bioavailability, reduced side effects, and stability, making it a preferred choice for iron supplementation.

属性

CAS 编号 |

20150-34-9 |

|---|---|

分子式 |

C4H6FeN2O4 |

分子量 |

201.95 g/mol |

IUPAC 名称 |

2-azanidylacetate;iron(4+) |

InChI |

InChI=1S/2C2H4NO2.Fe/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+4/p-2 |

InChI 键 |

MECJLZIFMOMXPW-UHFFFAOYSA-L |

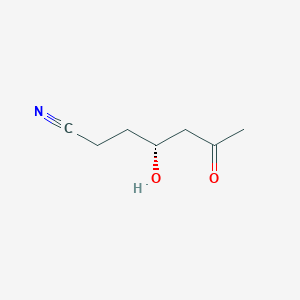

SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] |

规范 SMILES |

C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+4] |

Key on ui other cas no. |

20150-34-9 |

Pictograms |

Irritant |

同义词 |

Bis(glycinato)iron; Bis(glycinato-N,O)iron ; B-Traxim 2C Fe; Bis(glycinato)iron; Fechel; Ferrochel; Ferrous Bisglycinate; Ferrous Glycinate; Iron Bisglycinate; Iron Glycinate; Iron Preparation SE_x000B_ |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。